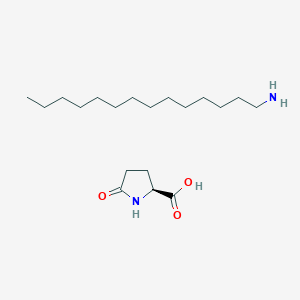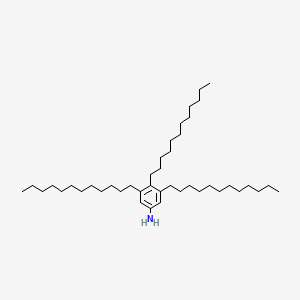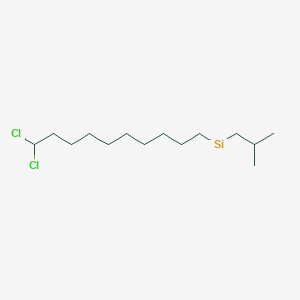
Glycylglycyl-L-alanyl-L-cysteinylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-L-alanyl-L-cysteinylglycine is a peptide compound composed of five amino acids: glycine, glycine, L-alanine, L-cysteine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanyl-L-cysteinylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-L-alanyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Glycylglycyl-L-alanyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function, particularly in disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Glycylglycyl-L-alanyl-L-cysteinylglycine involves its ability to form disulfide bonds through the oxidation of the cysteine residue. This property is crucial for its role in stabilizing protein structures and modulating redox reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycyl-L-alanine: A simpler peptide with similar backbone structure but lacking the cysteine residue.
L-alanyl-L-cysteinylglycine: Contains the same amino acids but in a different sequence.
Glycyl-L-alanyl-L-cysteinylglycine: Similar structure but with a different arrangement of glycine residues.
Uniqueness
Glycylglycyl-L-alanyl-L-cysteinylglycine is unique due to the presence of both glycine and cysteine residues, which confer specific chemical reactivity and biological functions. The cysteine residue allows for the formation of disulfide bonds, making this compound particularly valuable in studies related to protein folding and stability.
Propiedades
Número CAS |
651031-98-0 |
|---|---|
Fórmula molecular |
C12H21N5O6S |
Peso molecular |
363.39 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O6S/c1-6(16-9(19)3-14-8(18)2-13)11(22)17-7(5-24)12(23)15-4-10(20)21/h6-7,24H,2-5,13H2,1H3,(H,14,18)(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t6-,7-/m0/s1 |
Clave InChI |
REPVGRCJDFHKSN-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
SMILES canónico |
CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


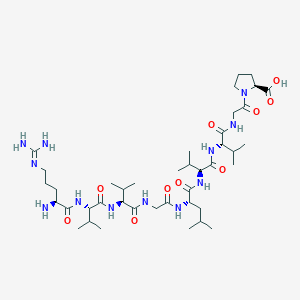
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)

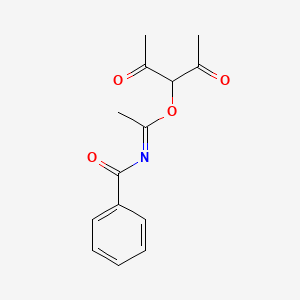
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
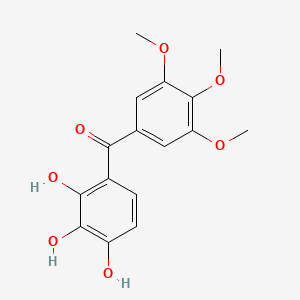
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
